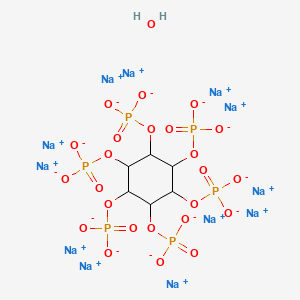
Phytic acid dodecasodium salt hydrate
Vue d'ensemble
Description
Phytic acid dodecasodium salt hydrate, also known as myo-inositol hexakis (dihydrogen phosphate) dodecasodium salt, is a phosphorus storage compound found in seeds and cereal grains . It is known as a food inhibitor due to its strong ability to chelate multivalent metal ions, especially zinc, calcium, and iron .
Molecular Structure Analysis
The empirical formula of Phytic acid dodecasodium salt hydrate is C6H18O24P6 · 12Na · xH2O . Its molecular weight is 935.91 on an anhydrous basis .Chemical Reactions Analysis
Phytic acid dodecasodium salt hydrate has been found to inhibit the formation of uric acid from xanthine with an IC50 of about 30 mM . It greatly affects the generation of the superoxide, indicating that the superoxide generating domain of xanthine oxidase (XO) is more sensitive to phytic acid .Physical And Chemical Properties Analysis
Phytic acid dodecasodium salt hydrate is a solid substance with a white to off-white color . It has a high surface negative charge, making it a potent chelator of divalent and trivalent cations in vitro . It’s most likely associated with Ca2+ or Mg2+ ions in vivo .Applications De Recherche Scientifique
-
Analytical Chemistry
- Phytic acid and other inositol phosphates have been analyzed using various techniques, from early precipitation-based methods to recent developments in enzymatic bio- and nano-sensor applications .
- The analysis of phytic acid is not straightforward due to its specific chemical properties, interferences, absence of characteristic signal (e.g., absorbance), and strong binding interactions with (multivalent) metals and other biological molecules present in the sample matrix .
- The methodologies used for the analysis have evolved over the years, ranging from classical gravimetric and titrimetric analysis, through potentiometric titrations, chromatographic and electrophoretic separation techniques, to the use of spectroscopic methods and of the recently reported fluorescence and voltammetric bio- and nano-sensors .
-
Food Science
- Phytic acid dodecasodium hydrate is known as a food inhibitor, which has a strong ability to chelate multivalent metal ions, especially zinc, calcium, iron, and as with protein residue .
- It is a phosphorus storage compound of seeds and cereal grains .
- The compound’s ability to chelate multivalent metal ions is utilized in food science to inhibit certain reactions or processes .
-
Biomedical Research
- Phytic acid has biomedical importance due to its antinutritional, antioxidant, and anticancer effects .
- It inhibits the enzymatic superoxide source xanthine oxidase (XO), and has antioxidative, neuroprotective, anti-inflammatory effects .
- The compound’s biomedical applications are explored in various types of biological samples, from various foodstuffs to living cell organisms .
-
Metabolic Enzyme/Protease Xanthine Oxidase
-
Endogenous Metabolite
-
Phosphate Storage
-
Chelation of Divalent and Trivalent Cations
- Phytic acid dodecasodium salt hydrate is known to have a high surface negative charge, making it a potent chelator of divalent and trivalent cations .
- In vitro, it is most likely associated with Ca2+ or Mg2+ ions .
- This property is used in various fields, including environmental science for the removal of heavy metals, and in food science to inhibit certain reactions .
-
Regulation of Nuclear Export of mRNA
- In yeast, phytic acid acts with the nuclear pore protein Gle1 to regulate the nuclear export of mRNA .
- It coactivates the RNA-dependent ATPase activity of DExD-box protein 5 (Dbp5), which is crucial for mRNA export .
- This application is particularly relevant in the field of molecular biology and genetics .
-
Precursor for Other Inositol Phosphates and Pyrophosphates
- In plant species, phytic acid dodecasodium salt hydrate functions as a phosphate storage depot and precursor to other inositol phosphates and pyrophosphates .
- This property is used in plant biology research to study phosphate storage and release, as well as the metabolic pathways of inositol phosphates and pyrophosphates .
Safety And Hazards
Propriétés
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMYFHNGBHKCG-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na12O25P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718694 | |
| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytic acid dodecasodium salt hydrate | |
CAS RN |
123408-98-0, 14306-25-3 | |
| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B571022.png)
![Bicyclo[4.1.0]hept-2-ene-3-carboxaldehyde, 7,7-dimethyl-, (1S)- (9CI)](/img/no-structure.png)
![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)
![[4-{4-[Bis(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B571028.png)
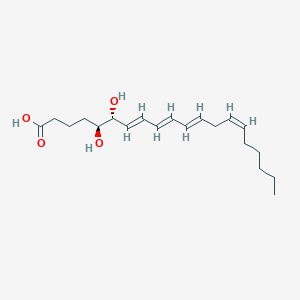

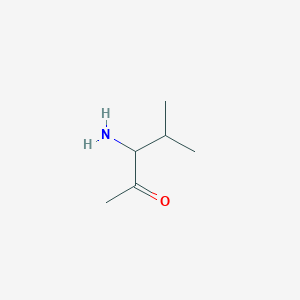
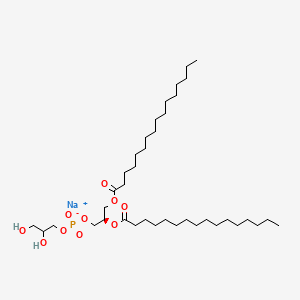
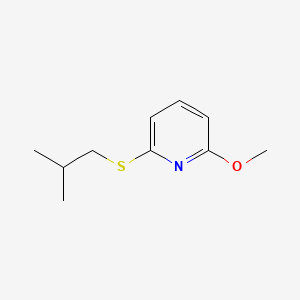
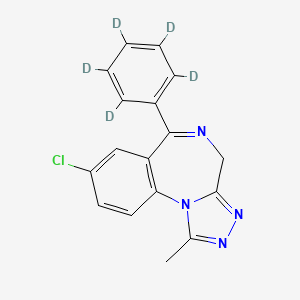

![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)